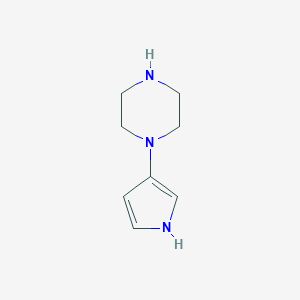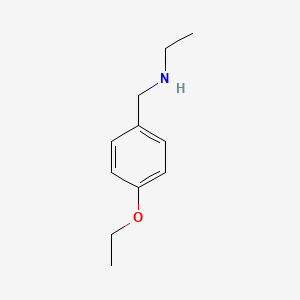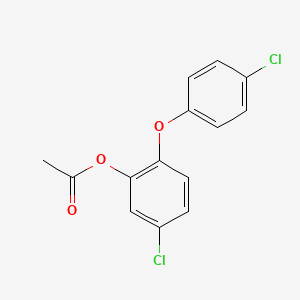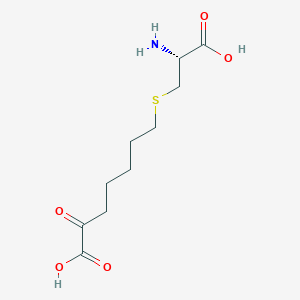
Daclatasvir SRSR Isomère
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir SRSR Isomer is a variant of Daclatasvir, a potent antiviral agent used to treat specific hepatitis C virus (HCV) infections . It is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection .
Synthesis Analysis
The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . A compact manufacturing machine has been developed for the synthesis of the antiviral API daclatasvir, which enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis
Daclatasvir’s molecular structure includes two amino acids, proline and valine, in their natural L-form, which makes it easier to synthesize in the right stereo configuration . The daclatasvir molecule contains the two amino acids proline and valine in their natural L-form which makes it easier to synthesize in the right stereo configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Daclatasvir include a condensation reaction of daclatasvir key intermediate (S,S) isomer hydrochloride and N-methyloxycarbonyl-L-valine in the presence of base and dichloromethane/ethyl acetate .Applications De Recherche Scientifique
Applications antivirales
Daclatasvir SRSR Isomère est un agent antiviral {svg_1}. Il est particulièrement efficace contre le virus de l'hépatite C (VHC), qui affecte le foie et peut entraîner des maladies telles que le cancer du foie et le carcinome hépatocellulaire {svg_2}. Daclatasvir, commercialisé sous le nom de Daklinza, est disponible sous forme de comprimés oraux quotidiens sous forme de chlorhydrate de sel pour lutter contre le VHC {svg_3}.
Synthèse et caractérisation
La synthèse et la caractérisation de l'isomère SRSR du Daclatasvir ont été largement étudiées {svg_4}. Une nouvelle méthode verte a été rapportée pour synthétiser les stéréoisomères du daclatasvir {svg_5}. Cette méthode utilise des solvants verts comme le DMSO, le 2-méthyltétrahydrofurane et l'alcool isopropylique {svg_6}.
Fabrication de médicaments
L'isomère SRSR du Daclatasvir est utilisé dans la fabrication de médicaments antiviraux {svg_7}. La fabrication de la plupart des médicaments antiviraux est généralement effectuée à l'aide d'une synthèse par lots, ce qui nécessite de longs temps de production et une main-d'œuvre et des infrastructures importantes {svg_8}. Cependant, une machine de fabrication compacte a été développée pour la synthèse de l'API antiviral daclatasvir {svg_9}. Cette machine est facilement reconfigurable, a une empreinte beaucoup plus petite et permet une synthèse en plusieurs étapes en utilisant une chimie de réaction innovante et un équipement de purification post-synthèse {svg_10}.
Synthèse en continu
L'isomère SRSR du Daclatasvir peut être synthétisé en utilisant une méthode de flux continu {svg_11}. Cette méthode permet une production ultra-rapide de Daclatasvir sous forme de base libre (en 28,2 min.) avec un débit de 11,8 g par jour {svg_12}.
Développement de méthodes analytiques
L'isomère SRSR du Daclatasvir peut être utilisé pour le développement de méthodes analytiques, la validation des méthodes (AMV) et les applications de contrôle qualité (CQ) pour les demandes de médicaments nouveaux abrégés (ANDA) ou pendant la production commerciale de Daclatasvir {svg_13}.
Chimie verte
La synthèse de l'isomère SRSR du Daclatasvir s'aligne sur les principes de la chimie verte {svg_14}. La procédure d'ajout lent a été conçue pour obtenir des rendements élevés en présence de solvants verts {svg_15}. Cette méthode réduit l'utilisation de produits chimiques dangereux, ce qui en fait une approche plus respectueuse de l'environnement {svg_16}.
Mécanisme D'action
Target of Action
Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A , a nonstructural phosphoprotein encoded by HCV .
Mode of Action
Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The biochemical pharmacological effects of NS5A inhibitors are multifaceted and complex and include altering the subcellular distribution of NS5A, modulating the phosphorylation state of the protein, interfering with the formation of the membranous factories where virus replication occurs, and blocking the transfer of the viral genome .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .
Result of Action
The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
No dose adjustment is necessary for patients with any degree of hepatic or renal impairment . The dose of daclatasvir should be reduced from 60 to 30 mg once daily when co-administered with strong inhibitors of cytochrome P450 3A4 . The dose of daclatasvir should be increased from 60 to 90 mg once daily when co-administered with moderate inducers of cytochrome P450 3A4 . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
Orientations Futures
Daclatasvir forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . It has a well-characterized pharmacokinetic profile and holds great potential for overcoming the solubility and bioavailability challenges associated with DCV, ultimately leading to improved therapeutic outcomes for patients with HCV infection .
Analyse Biochimique
Biochemical Properties
Daclatasvir SRSR Isomer interacts with several biomolecules, primarily targeting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and Daclatasvir SRSR Isomer binds to this protein, inhibiting its function. This interaction disrupts the formation of the replication complex, thereby preventing the virus from replicating . Additionally, Daclatasvir SRSR Isomer may interact with other cellular proteins involved in the viral life cycle, although these interactions are less well-characterized.
Cellular Effects
Daclatasvir SRSR Isomer exerts significant effects on infected hepatocytes, the primary target cells for HCV. By inhibiting NS5A, Daclatasvir SRSR Isomer disrupts viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways, particularly those involved in antiviral responses. For instance, it can modulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell . Furthermore, Daclatasvir SRSR Isomer affects cellular metabolism by altering the energy balance required for viral replication.
Molecular Mechanism
At the molecular level, Daclatasvir SRSR Isomer binds to the N-terminus of the NS5A protein, preventing its interaction with host cell membranes and other viral proteins necessary for replication complex assembly . This binding disrupts the dimerization of NS5A, a critical step for its function. Additionally, Daclatasvir SRSR Isomer may inhibit the phosphorylation of NS5A, further impairing its activity and the viral replication process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daclatasvir SRSR Isomer on viral replication are observed to be rapid, with significant reductions in viral RNA levels within hours of treatment . The compound is relatively stable under physiological conditions, maintaining its antiviral activity over extended periods. Prolonged exposure may lead to the emergence of resistant viral strains, necessitating combination therapy to sustain efficacy.
Dosage Effects in Animal Models
Studies in animal models have shown that the antiviral effects of Daclatasvir SRSR Isomer are dose-dependent. Lower doses effectively reduce viral load without significant toxicity, while higher doses may lead to adverse effects such as hepatotoxicity . The therapeutic window is thus critical for maximizing efficacy while minimizing side effects.
Metabolic Pathways
Daclatasvir SRSR Isomer is primarily metabolized by the cytochrome P450 3A4 enzyme, with minor contributions from other metabolic pathways . This metabolism results in the formation of several metabolites, some of which retain antiviral activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic profile.
Transport and Distribution
Within cells, Daclatasvir SRSR Isomer is transported by various membrane transporters, including P-glycoprotein . These transporters facilitate its distribution to intracellular compartments where viral replication occurs. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic concentration.
Subcellular Localization
Daclatasvir SRSR Isomer predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on NS5A . This localization is facilitated by specific targeting signals within the compound’s structure, ensuring its accumulation at the site of viral replication. Post-translational modifications of Daclatasvir SRSR Isomer may further enhance its targeting efficiency and antiviral activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir SRSR Isomer involves the conversion of the starting material, 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile", "Sodium hydride", "Diisopropylamine", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Treatment of 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile with sodium hydride and diisopropylamine in dry DMF at 0-5°C to obtain the corresponding aniline intermediate.", "Step 2: Alkylation of the aniline intermediate with methyl iodide in the presence of sodium hydride in DMF at room temperature to form the corresponding N-methyl aniline intermediate.", "Step 3: Reduction of the N-methyl aniline intermediate with sodium borohydride in acetic acid at room temperature to obtain the corresponding amine intermediate.", "Step 4: Reaction of the amine intermediate with (S)-3-chloro-1,2-propanediol in the presence of hydrochloric acid in methanol at reflux temperature to form the corresponding (S)-3-(aminomethyl)-1,2-propanediol intermediate.", "Step 5: Conversion of the (S)-3-(aminomethyl)-1,2-propanediol intermediate to the corresponding (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate by treatment with tert-butyl chloroformate in the presence of diisopropylethylamine in DMF at room temperature.", "Step 6: Reaction of the (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate with 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile in the presence of sodium carbonate in DMF at room temperature to form the corresponding Daclatasvir SRSR Isomer.", "Step 7: Purification of the Daclatasvir SRSR Isomer by recrystallization from ethyl acetate/water." ] } | |
Numéro CAS |
1417333-63-1 |
Formule moléculaire |
C₄₀H₅₀N₈O₆ |
Poids moléculaire |
738.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









